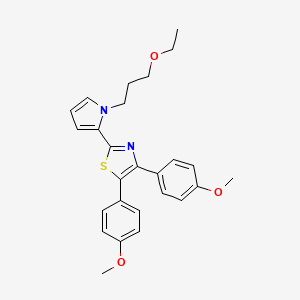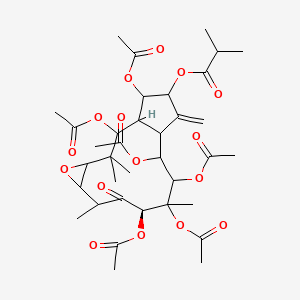
Aluminum laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum laurate is a metal-organic compound with the chemical formula C₃₆H₆₉AlO₆ . It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically lauric acid. This compound is commonly used as an anticaking agent, free-flow agent, and emulsifier .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum laurate can be synthesized by reacting aluminum chloride with sodium laurate or potassium laurate . The reaction typically involves dissolving aluminum chloride in anhydrous ether and then adding sodium laurate or potassium laurate. The mixture is stirred until homogeneous, and distilled water is added slowly to precipitate this compound . The precipitate is then filtered, washed, and dried.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, filtering, and drying helps in maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum laurate undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form aluminum oxide and other by-products.
Substitution: It can participate in substitution reactions where the laurate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles under controlled conditions.
Major Products:
Oxidation: Produces aluminum oxide and other oxidized derivatives.
Substitution: Results in the formation of new compounds with different functional groups replacing the laurate group.
Aplicaciones Científicas De Investigación
Aluminum laurate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Medicine: Explored for its role in enhancing the bioavailability of certain drugs.
Mecanismo De Acción
The mechanism of action of aluminum laurate involves its ability to interact with other molecules through its metal and fatty acid components. It can form complexes with various substrates, enhancing their solubility and stability. The molecular targets and pathways include interactions with lipid bilayers, which can alter membrane fluidity and permeability .
Comparación Con Compuestos Similares
Aluminum stearate: Another metallic soap derived from stearic acid.
Aluminum palmitate: Derived from palmitic acid.
Aluminum myristate: Derived from myristic acid.
Comparison:
This compound stands out for its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
7230-93-5 |
|---|---|
Fórmula molecular |
C36H69AlO6 |
Peso molecular |
624.9 g/mol |
Nombre IUPAC |
aluminum;dodecanoate |
InChI |
InChI=1S/3C12H24O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |
Clave InChI |
KMJRBSYFFVNPPK-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)












